1-Hydroxymethyl-3-nitro-1,2,4-triazole
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Overview
Description
1-Hydroxymethyl-3-nitro-1,2,4-triazole is a heterocyclic compound that belongs to the class of nitro triazoles. This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a 1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-nitro-1,2,4-triazole can be synthesized through the reaction of 1,2,4-triazole with formaldehyde and nitric acid. The reaction typically occurs in an aqueous medium, and the conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions using similar reagents but with optimized conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated triazoles.
Scientific Research Applications
1-Hydroxymethyl-3-nitro-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives due to its nitro group
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-3-nitro-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or antifungal effects. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
3-Nitro-1,2,4-triazole: Similar in structure but lacks the hydroxymethyl group.
1-Hydroxymethyl-1,2,4-triazole: Similar but without the nitro group.
5-Nitro-1,2,4-triazole: Another nitro-substituted triazole with different substitution patterns
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields .
Properties
CAS No. |
74205-83-7 |
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Molecular Formula |
C3H4N4O3 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
(3-nitro-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C3H4N4O3/c8-2-6-1-4-3(5-6)7(9)10/h1,8H,2H2 |
InChI Key |
JGWYMCRHBWYCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CO)[N+](=O)[O-] |
Origin of Product |
United States |
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